Home > Products > Screening Compounds P7470 > {6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid - 1170633-97-2

{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid

Catalog Number: EVT-1677042
CAS Number: 1170633-97-2
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Developing more selective COX-2 inhibitors: While some benzoxazinone derivatives exhibit COX-2 selectivity, there is still a need to develop more selective inhibitors with improved safety profiles. []

Compound Description: This compound is a quinoline derivative synthesized as a potential therapeutic agent. [] The synthesis avoids using polyphosphoric acid (PPA), making it more environmentally friendly and suitable for industrial production. []

Compound Description: Diclofenac (2-(2,6-Dichloroanilino) phenylacetic acid) is a commercially available non-steroidal anti-inflammatory drug (NSAID). [] It is used to treat various inflammatory diseases. []

Relevance: Diclofenac and {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid both belong to the aryl and heteroaryl acetic acid class of compounds. [] This structural similarity suggests a potential for shared pharmacological activities, particularly in the realm of anti-inflammatory action, although further investigation is needed to confirm this.

Lumiracoxib

Compound Description: Lumiracoxib is a commercially available NSAID belonging to the aryl and heteroaryl acetic acid class. [] It is used to treat pain and inflammation associated with osteoarthritis and rheumatoid arthritis.

Relevance: Similar to diclofenac, Lumiracoxib shares the aryl acetic acid structural motif with {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid. [] This structural feature strengthens the potential for shared pharmacological activity within this class, particularly as anti-inflammatory agents.

Lonazolac

Compound Description: Lonazolac is a commercially available NSAID classified as an aryl acetic acid derivative. [] It is prescribed for its anti-inflammatory and analgesic properties.

Relevance: Similar to Diclofenac and Lumiracoxib, Lonazolac strengthens the structural and potential pharmacological link between aryl acetic acid derivatives and {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid. [] The repeated mention of these NSAIDs alongside the target compound suggests a research interest in exploring the anti-inflammatory potential of aryl acetic acid derivatives, including the target compound.

Etodolac

Compound Description: Etodolac is a commercially available NSAID, also belonging to the aryl and heteroaryl acetic acid class of drugs. [] It is prescribed to alleviate pain and inflammation.

Relevance: Etodolac further emphasizes the potential relevance of aryl and heteroaryl acetic acid derivatives, like {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid, in the context of anti-inflammatory drug development. [] The consistent association of these compounds highlights a research trend towards exploring this specific chemical class for novel anti-inflammatory agents.

Methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates

Compound Description: This series of compounds was synthesized and tested for COX-2 (Cyclooxygenase) and 5-LOX (Lipoxygenase) inhibitory activity, with some exhibiting notable 5-LOX inhibitory activity. []

Relevance: These compounds share the core benzoxazine structure with {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid and also feature an acetate side chain, although with different substituents. [] This close structural similarity makes them particularly relevant for understanding the structure-activity relationship of benzoxazine derivatives, particularly regarding their potential as COX-2 and 5-LOX inhibitors.

(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

Compound Description: This compound is a key intermediate in the synthesis of various 1, 4-benzoxazine analogues, some of which showed good antibacterial activity against specific bacterial strains. []

Relevance: This compound represents a simplified core structure of {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid. [] Understanding its role in generating various bioactive derivatives can offer valuable insights into potential synthetic modifications and their impact on the biological activity of the target compound.

(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid

Compound Description: Similar to the previous compound, this molecule acts as another key intermediate in synthesizing 1,4-benzoxazine analogues with antibacterial properties. [] The introduction of a chlorine atom at the 6th position of the benzoxazine core differentiates it. []

Relevance: Comparing the activities of derivatives derived from this compound with those derived from the non-chlorinated analogue can elucidate the role of the chlorine substituent in influencing the biological activity of {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid. []

Compound Description: This series of compounds was designed and synthesized as potential COX-2 inhibitors due to the presence of the benzoxazine moiety and the acetic acid group, drawing inspiration from existing NSAID structures. []

Relevance: These compounds, with their fused imidazole ring, highlight another structural modification strategy for the benzoxazine core while retaining the acetate side chain present in {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid. [] Investigating their COX-2 inhibitory activity can provide valuable insights into the structure-activity relationship and guide the design of novel benzoxazine-based COX-2 inhibitors.

2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (flumioxazin)

Compound Description: Flumioxazin is a pre-emergence herbicide used for weed control in various crops. [, ] It disrupts photosynthetic electron transport in plants. []

Overview

{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid is a complex organic molecule notable for its unique structural features and potential therapeutic applications. The compound has the molecular formula C13H14N2O5\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{5} and a molecular weight of approximately 278.26 g/mol. It belongs to the class of heterocyclic compounds, specifically benzoxazines, which are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties .

Source

This compound can be synthesized through various chemical methods and is often utilized as an intermediate in pharmaceutical development. Its derivatives have been highlighted as key intermediates in the synthesis of several drugs, underscoring its importance in medicinal chemistry .

Classification

The compound can be classified under:

  • Heterocyclic Compounds: Due to the presence of a benzoxazine ring.
  • Pharmaceutical Intermediates: As it plays a crucial role in drug synthesis and development.
Synthesis Analysis

Methods

The synthesis of {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid can be achieved through several methods:

  1. Catalytic Amidation: This environmentally friendly method allows for the efficient formation of amides from carboxylic acids and amines.
  2. Cyclization Reactions: These reactions involve the formation of cyclic structures from linear precursors, often utilizing nucleophilic substitutions.

Technical Details

The synthetic routes typically involve:

  • The use of dimethylamine as a reactant to introduce the dimethylamino group.
  • Conditions that favor cyclization to form the benzoxazine structure.
  • Purification steps such as crystallization or chromatography to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure features:

Data

The compound's structural data includes:

  • Molecular Formula: C13H14N2O5\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{5}
  • Molecular Weight: 278.26 g/mol
  • InChI Key: ZEWCQDHENAEWJA-UHFFFAOYSA-N
  • SMILES Notation: CN(C)C(c(cc1)cc(N2CC(O)=O)c1OCC2=O)=O .
Chemical Reactions Analysis

Reactions

The chemical reactivity of {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid primarily involves:

  1. Nucleophilic Substitutions: The dimethylamino group can facilitate nucleophilic attacks on electrophilic centers.
  2. Cyclization Reactions: Typical of benzoxazine derivatives, leading to various functionalized products.
  3. Hydrolysis Reactions: Under acidic or basic conditions, this compound can hydrolyze to yield acetic acid and other derivatives .

Technical Details

These reactions are significant in developing new compounds with enhanced biological activities or different pharmacological profiles.

Mechanism of Action

Process

While specific mechanisms for {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid are still under investigation, preliminary studies suggest that compounds with similar structures may interact with various biological targets such as enzymes and receptors involved in disease processes.

Data

Research indicates potential interactions with mineralocorticoid receptors, which are implicated in cardiovascular and metabolic conditions . Further studies are needed to elucidate specific interactions and mechanisms of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

  • Solubility: Soluble in polar solvents due to the presence of functional groups.

Relevant Data

The compound's stability under various conditions and its reactivity profile make it suitable for further exploration in drug formulation and development.

Applications

Scientific Uses

{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid has several potential applications:

  1. Medicinal Chemistry: Its derivatives are explored for anti-inflammatory and anticancer activities.
  2. Drug Development: Acts as an intermediate in synthesizing pharmaceuticals such as tigan and itopride.
  3. Materials Science: The unique structure may lend itself to applications beyond medicinal uses.
Synthetic Methodologies for {6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic Acid Derivatives

Cyclocondensation Strategies for Benzoxazinone Core Formation

The construction of the 1,4-benzoxazin-3-one scaffold represents the foundational step in synthesizing the target compound. Two predominant methodologies dominate the literature for forming this heterocyclic core. The Shridhar method remains the most widely adopted approach, involving the reaction of 2-aminophenols with chloroacetyl chloride under reflux conditions in methylisobutylketone (MIBK) with aqueous sodium bicarbonate. This single-step protocol typically achieves yields of 65-85% and demonstrates excellent functional group tolerance for various electron-donating or withdrawing substituents on the phenolic ring [2] [9].

An alternative maleic anhydride route provides direct access to C-2 acetic acid functionalized derivatives through the cyclocondensation of 2-aminophenols with maleic anhydride. This method simultaneously establishes both the heterocyclic ring and the acetic acid sidechain precursor in a single step, though it offers less flexibility for subsequent C-6 functionalization compared to the Shridhar method [2]. For electron-deficient aminophenols, the nitro reduction pathway proves advantageous, where 2-(2-nitrophenoxy) esters undergo reductive cyclization using Fe/AcOH or Zn/NH₄Cl systems to afford the benzoxazinone core in moderate yields (50-65%) [2].

Table 1: Comparative Analysis of Benzoxazinone Core Formation Methods

MethodReagents/ConditionsYield RangeKey Advantages
Shridhar MethodChloroacetyl chloride, MIBK, NaHCO₃, reflux65-85%Broad substrate compatibility
Maleic Anhydride RouteMaleic anhydride, solvent-free, 100-120°C70-78%Simultaneous acetic acid sidechain formation
Nitro Reduction PathwayFe/AcOH or Zn/NH₄Cl, ethanol reflux50-65%Suitable for electron-deficient substrates

Functionalization at the 6-Position: Carbamoylation and Dimethylamino Incorporation

Position-selective modification at C-6 constitutes a critical transformation for installing the dimethylaminocarbonyl moiety. This process typically proceeds through a carboxylic acid intermediate generated via oxidation of 6-methyl substituents or directed metalation of unsubstituted benzoxazinones. The 6-carboxybenzoxazinone then undergoes activation using chlorinating agents (thionyl chloride, oxalyl chloride) or peptide coupling reagents (HATU, DCC) to form reactive acyl intermediates [3] [6].

Dimethylamino installation occurs through nucleophilic displacement with dimethylamine, either as a gas or in tetrahydrofuran/water mixtures. This carbamoylation proceeds optimally at 0-25°C, with yields significantly enhanced (85-92%) when using catalytic DMAP (4-dimethylaminopyridine) in anhydrous DMF. Spectroscopic monitoring (¹H NMR, IR) confirms complete conversion through the disappearance of the carboxylic acid signal at δ 12.5 ppm and emergence of the amide carbonyl stretch at 1640-1660 cm⁻¹ [3] [6]. Alternative pathways involve direct carbonylation of 6-halo derivatives (chloro, bromo) using Pd-catalyzed aminocarbonylation under CO atmosphere with dimethylamine, though this method suffers from competitive reduction byproducts when employing sensitive substrates [4].

Table 2: Carbamoylation Methods for 6-Position Functionalization

Starting MaterialActivation MethodReaction ConditionsYield (%)
6-CarboxybenzoxazinoneSOCl₂ then (CH₃)₂NHDCM, 0°C→rt, 12h78-82
6-CarboxybenzoxazinoneHATU, DIPEA, (CH₃)₂NH·HClDMF, 25°C, 2h85-92
6-BromobenzoxazinonePd(OAc)₂, Xantphos, CODMF, 80°C, 36h, (CH₃)₂NH60-68

Acetic Acid Sidechain Introduction via Alkylation or Acylation Reactions

Introduction of the acetic acid moiety at the N-4 position employs two principal strategies: direct alkylation and carboxyethyl derivatization. The alkylation approach involves deprotonation of the benzoxazinone nitrogen using bases such as potassium carbonate or sodium hydride in anhydrous DMF/DMSO, followed by reaction with methyl bromoacetate or ethyl bromoacetate. This method affords N-alkylated products in 65-80% yield after 6-12 hours at 60-80°C. Subsequent ester hydrolysis under basic conditions (NaOH, ethanol-water) provides the target acetic acid derivatives, with the reaction progress monitorable by TLC (disappearance of ester spot Rf 0.8, appearance acid Rf 0.3) [1] [10].

For preformed benzoxazinones containing acid-sensitive groups, carboxyl group transformation offers an alternative pathway. 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate (CAS 23866-15-1) undergoes oxidative decarboxylation or controlled degradation to install the acetic acid moiety under mild conditions. This method preserves base-sensitive carbamoyl groups at C-6 that might be compromised under standard alkylation conditions [5] [10]. Recent advances demonstrate microwave-assisted alkylation significantly reduces reaction times from hours to minutes (15-30 min) while improving yields to 85-90% by minimizing decomposition pathways [10].

Multicomponent Reactions for Hybrid Heterocyclic Systems

The benzoxazinone-acetic acid scaffold serves as a versatile platform for constructing pharmacologically relevant heterocyclic hybrids through multicomponent reactions. Triazolobenzoxazine systems are synthesized by reacting thiated benzoxazinone intermediates (generated via Lawesson's reagent) with hydrazones under thermal conditions (80-100°C), forming 1,2,4-triazolo[3,4-c][1,4]benzoxazines. These derivatives exhibit significant anti-inflammatory and muscle relaxant activities as documented in pharmacological screening studies [2] [4].

Imidazo[2,1-c][1,4]benzoxazines are efficiently prepared via a three-component reaction involving benzoxazinones, phenacyl bromides, and ammonium acetate in glacial acetic acid. This domino process involves initial N-alkylation followed by in situ cyclocondensation, yielding fused systems with bronchodilator and antiallergic properties in a single operational step (yields: 75-82%) [2] [4]. The acetic acid sidechain participates directly in hydrazide formations when treated with carbonyl diimidazole and hydrazines, generating heterocyclic acyl hydrazides that serve as precursors for 1,3,4-oxadiazole fused systems. These hybrids demonstrate enhanced mineralocorticoid receptor binding in structure-activity relationship studies [4] [10].

Table 3: Heterocyclic Hybrid Systems Derived from Benzoxazinone-Acetic Acid Scaffold

Hybrid SystemKey ReagentsBiological Activity ProfileYield (%)
Triazolo[3,4-c][1,4]benzoxazineLawesson's reagent, aryl hydrazonesAnti-inflammatory, muscle relaxant70-75
Imidazo[2,1-c][1,4]benzoxazinePhenacyl bromide, NH₄OAc, AcOHBronchodilator, antiallergic75-82
Pyrimido[2,3-c][1,4]benzoxazineIminochloride, aminopyrazolesAntiparasitic, anticancer65-70
Tetrazolo[5,1-c][1,4]benzoxazineSodium azide, iminochlorideAldose reductase inhibition40-60

Catalytic Approaches: Transition Metal-Mediated Coupling and Cyclization

Transition metal catalysis enables efficient construction of complex benzoxazinone derivatives under mild conditions. Palladium-catalyzed C-C bond formation proves indispensable for introducing aryl/heteroaryl groups at C-6 prior to carbamoylation. The Suzuki-Miyaura coupling of 6-bromobenzoxazinones with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene-ethanol (3:1) at 80°C achieves 80-92% conversion, while Stille reactions with tributyl(vinyl)tin afford alkenyl derivatives essential for synthesizing conformationally constrained analogs [4] [9] [10].

For intramolecular cyclizations, copper-catalyzed azide-alkyne cycloaddition (CuAAC) converts O-propargylated benzoxazinones bearing azidoacetic acid sidechains into triazolo-fused systems. This click chemistry approach proceeds rapidly (<2 hours) in water-tert-butanol mixtures with sodium ascorbate/CuSO₄ catalysis, demonstrating excellent functional group tolerance and high atom economy [2] [10]. Asymmetric hydrogenation of exocyclic double bonds in 2-substituted benzoxazinones employs chiral Ru-BINAP catalysts, enabling enantioselective synthesis (90-95% ee) of pharmacologically active (S)-configurated derivatives critical for mineralocorticoid receptor selectivity [4] [9]. Catalyst recycling studies reveal palladium nanoparticles immobilized on magnetic Fe₃O₄ supports maintain activity for 5-7 cycles in model coupling reactions, highlighting advancements toward sustainable methodology development.

Table 4: Catalytic Systems for Benzoxazinone Derivative Synthesis

Catalytic SystemReaction TypeOptimal ConditionsEfficiency
Pd(PPh₃)₄/K₂CO₃Suzuki-Miyaura couplingToluene-EtOH (3:1), 80°C, 12h80-92% yield
Ru-(S)-BINAP/diamineAsymmetric hydrogenationiPrOH, 50°C, 100 psi H₂, 24h90-95% ee
CuSO₄/sodium ascorbateAzide-alkyne cycloadditiontBuOH-H₂O (1:1), 25°C, 2h>95% conversion
Pd/Fe₃O₄@SiO₂ nanoparticlesHeck couplingDMF, K₂CO₃, 100°C, microwave5-7 recyclings

Comprehensive Compound Index

Properties

CAS Number

1170633-97-2

Product Name

{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid

IUPAC Name

2-[6-(dimethylcarbamoyl)-3-oxo-1,4-benzoxazin-4-yl]acetic acid

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C13H14N2O5/c1-14(2)13(19)8-3-4-10-9(5-8)15(6-12(17)18)11(16)7-20-10/h3-5H,6-7H2,1-2H3,(H,17,18)

InChI Key

ZEWCQDHENAEWJA-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)O

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.